Hydrogen Bond Donor Capacity: Primary Amine vs. 3,6-Disubstituted Analogs
The target compound possesses a calculated hydrogen bond donor count of 1 (from the primary amine at position 6), whereas the vast majority of biologically characterized triazolothiadiazoles—including the 6-cyclohexyl-3-(3-methoxyphenyl) analog (CID 662755) and the 3,6-diaryl series exemplified in the anticancer patent literature—have HBD = 0 due to substitution at both the 3- and 6-positions [1]. This single HBD differentiator is critical for target engagement: in the c-Met kinase inhibitor series, the triazolothiadiazole core engages Tyr1230 via π-π stacking and Asp1222 via hydrogen bonding, where the presence or absence of a donor NH can markedly alter binding pose and affinity [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (primary amine at C6) |
| Comparator Or Baseline | 6-Cyclohexyl-3-(3-methoxyphenyl) analog (CID 662755): HBD = 0; 3,6-diaryl triazolothiadiazoles: HBD = 0 |
| Quantified Difference | HBD difference = 1 (presence vs. absence of NH₂ donor) |
| Conditions | Calculated from chemical structure; validated by SMILES analysis |
Why This Matters
A compound with a free amine handle enables amide, sulfonamide, and urea library synthesis that is impossible with 3,6-disubstituted analogs, directly impacting procurement decisions for medicinal chemistry diversification campaigns.
- [1] BindingDB. BDBM36921: 6-cyclohexyl-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CID 662755). Affinity Data Summary. View Source
- [2] Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 2018. View Source
